Orthogonal Dual Functionality: The 2-Amino-8-oxo Motif Enables Synthetic Access to s-cis-Locked Bithiazole CFTR Correctors Not Achievable with Non-Carbonyl Analogs
The target compound possesses both a nucleophilic 2-amino group and an electrophilic 8-ketone carbonyl on the same cycloheptathiazole scaffold. This dual functionality is essential for constructing the cyclohepta[1,2-d:3,4-d′]bithiazole core via successive Hantzsch-type thiazole formations. The resulting s-cis-locked cycloheptathiazolothiazole 29 was identified as the most potent bithiazole ΔF508-CFTR corrector in a head-to-head series of eight C4′–C5 constrained analogs, with an IC₅₀ of approximately 450 nM [1]. Critically, the regioisomeric s-cis constrained analog 33, in which the heteroatom placement in the bithiazole core was altered, exhibited a decisive loss of corrector activity, confirming that the specific geometry provided by the cycloheptathiazol-8-one scaffold is not substitutable [1][2].
| Evidence Dimension | ΔF508-CFTR corrector potency (IC₅₀) and conformational constraint compatibility |
|---|---|
| Target Compound Data | Precursor to s-cis-locked bithiazole 29 (IC₅₀ ~450 nM as ΔF508-CFTR corrector); provides the 8-oxo group required for thiazole ring formation and conformational locking |
| Comparator Or Baseline | Regioisomeric s-cis constrained analog 33 (decisive loss of activity); non-carbonyl analogs (CAS 14292-44-5, C₈H₁₂N₂S) cannot access this bithiazole architecture at all |
| Quantified Difference | Compound 29: IC₅₀ ~450 nM (most potent in series); Compound 33: inactive (decisive loss); Non-carbonyl analog 14292-44-5: synthetic route infeasible |
| Conditions | ΔF508-CFTR cellular processing correction assay in FRT epithelial cells; bithiazole series (compounds 29, 33, and six additional constrained analogs) synthesized and evaluated in the same study [1] |
Why This Matters
For CFTR corrector drug discovery programs, the 8-ketone carbonyl is not an accessory feature but an essential functional group for constructing the s-cis-locked bithiazole pharmacophore; procurement of the wrong cycloheptathiazole building block would preclude this entire synthetic strategy.
- [1] Yu, G. J., Yoo, C. L., Yang, B., Lodewyk, M. W., Meng, L., El-Idreesy, T. T., Fettinger, J. C., Tantillo, D. J., Verkman, A. S., & Kurth, M. J. (2008). Potent s-cis-Locked Bithiazole Correctors of ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator Cellular Processing for Cystic Fibrosis Therapy. Journal of Medicinal Chemistry, 51(19), 6044–6054. doi:10.1021/jm800533c. View Source
- [2] Verkman, A. S., Kurth, M. J., et al. (2013). Compounds having activity in correcting mutant-CFTR processing and uses thereof. United States Patent US8389736B2. Claiming bithiazole-containing compounds including cycloheptathiazole-fused derivatives. View Source
